

Navigating the Spectroscopic Landscape of 3-Bromo-7-azaindole: A Comparative Guide

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Compound of Interest

Compound Name: **3-Bromo-7-azaindole**

Cat. No.: **B143151**

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For researchers and professionals in drug development, a thorough understanding of the structural characteristics of key chemical entities is paramount. This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **3-Bromo-7-azaindole**, a significant heterocyclic compound. Due to the limited availability of publicly accessible, fully assigned NMR data for **3-Bromo-7-azaindole**, this guide also incorporates data from the parent compound, 7-azaindole, and another halogenated isomer, 5-bromo-7-azaindole, to offer a valuable comparative perspective.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The data presented in this guide is typically acquired using the following experimental protocols.

For ^1H and ^{13}C NMR Spectroscopy:

A sample of the compound is dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl_3) or Dimethyl Sulfoxide- d_6 (DMSO-d_6). The choice of solvent is crucial as it can influence the chemical shifts of the protons and carbons. The solution is then placed in a strong, constant magnetic field within an NMR spectrometer.

The spectrometer applies a radiofrequency pulse, which excites the atomic nuclei. As the nuclei relax back to their ground state, they emit radio waves that are detected and converted into a spectrum. For ^1H NMR, the spectrum reveals the different types of protons in the

molecule and their local electronic environments. For ^{13}C NMR, the spectrum provides information about the carbon skeleton of the molecule.

Typical parameters for acquiring high-quality NMR spectra include:

- Spectrometer Frequency: 400 MHz or higher for ^1H NMR and 100 MHz or higher for ^{13}C NMR to ensure good signal dispersion.
- Temperature: Usually conducted at room temperature.
- Pulse Sequence: Standard pulse sequences are used for both ^1H (e.g., zg30) and ^{13}C (e.g., zgpg30) NMR.
- Number of Scans: Multiple scans are often acquired and averaged to improve the signal-to-noise ratio.
- Referencing: Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Presentation: A Comparative Analysis

The following tables summarize the ^1H and ^{13}C NMR chemical shift data for 7-azaindole and 5-bromo-7-azaindole. This data serves as a reference for interpreting the expected spectral features of **3-Bromo-7-azaindole**.

Table 1: ^1H NMR Chemical Shift Data (δ , ppm)

Position	7-Azaindole (in CDCl_3)	5-Bromo-7-azaindole (in DMF-d_7) ^[1]
H-1 (NH)	~8.3 (br s)	11.91 (br s)
H-2	~7.2	7.63 (t, $J = 2.8$ Hz)
H-3	~6.5	6.50 (m)
H-4	~7.8	8.20 (d, $J = 2.0$ Hz)
H-5	~7.1	-
H-6	~8.1	8.30 (d, $J = 2.2$ Hz)

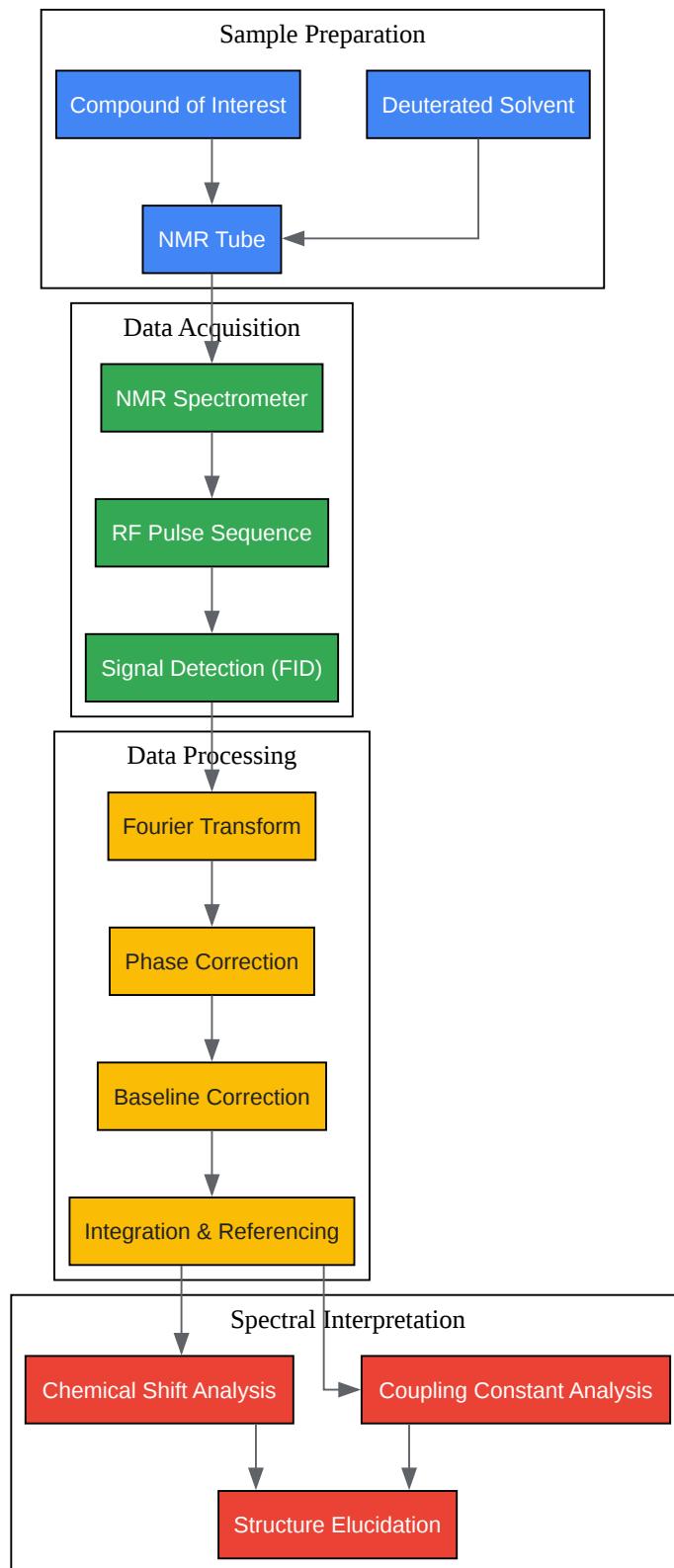
Table 2: ^{13}C NMR Chemical Shift Data (δ , ppm)

Position	7-Azaindole (in CDCl_3)	5-Bromo-7-azaindole (in DMF-d_7) ^[1]
C-2	~122	128.2
C-3	~101	100.0
C-3a	~129	122.1 (C-7 in source)
C-4	~116	130.3
C-5	~128	111.1
C-6	~142	142.9
C-7a	~149	147.5 (C-8 in source)

Note: The numbering for 5-bromo-7-azaindole in the source may differ from standard IUPAC numbering. The assignments in the table are adjusted for consistency.

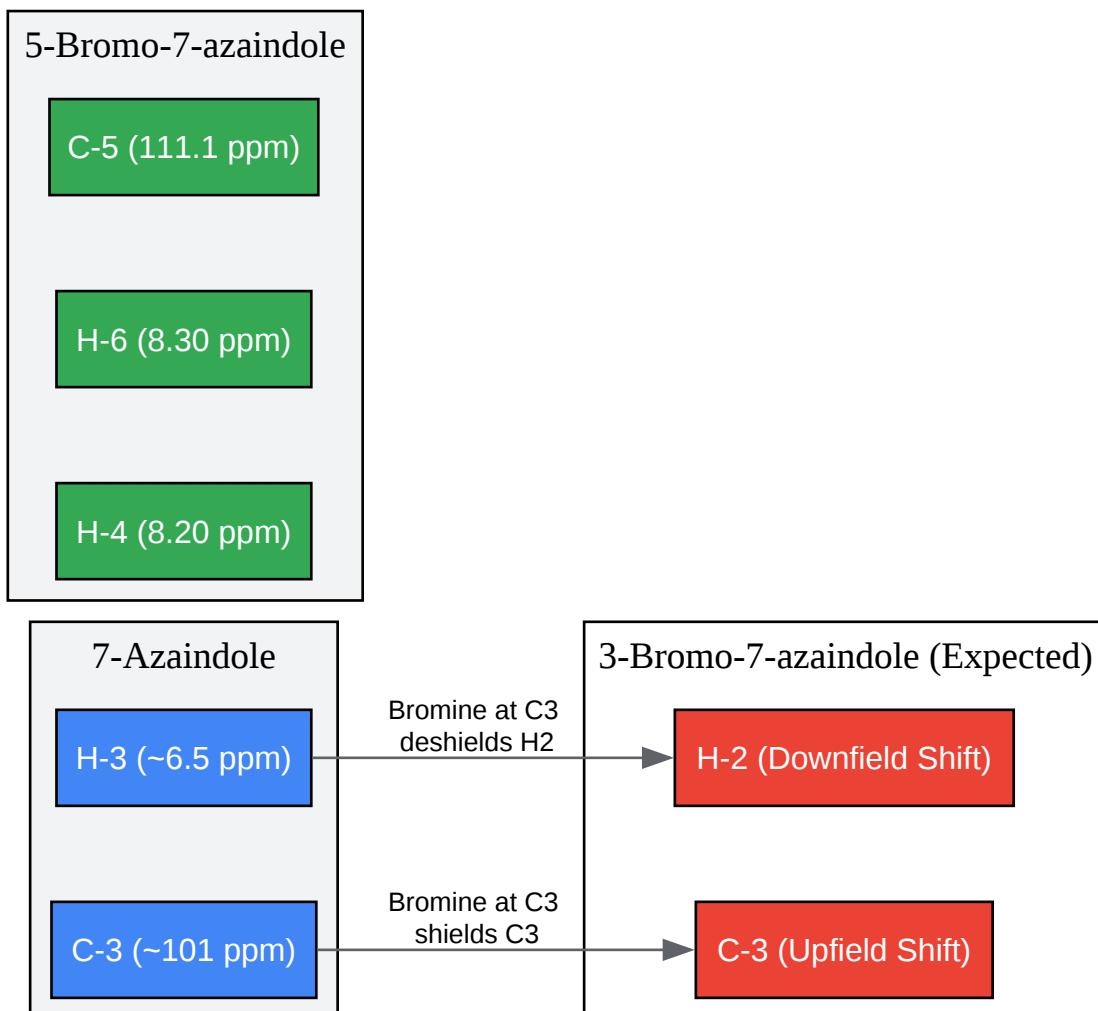
Visualizing the Workflow and Structural Relationships

To better understand the process of NMR analysis and the structural relationships between these compounds, the following diagrams are provided.



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Caption: Workflow of NMR Spectral Analysis.

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Caption: Predicted NMR Shift Trends.

Discussion and Interpretation

The introduction of a bromine atom at the 3-position of the 7-azaindole ring is expected to have a significant impact on the electron distribution and, consequently, the ^1H and ^{13}C NMR chemical shifts.

- ¹H NMR: The proton at the 2-position (adjacent to the bromine) in **3-Bromo-7-azaindole** is anticipated to experience a downfield shift (to a higher ppm value) due to the electron-withdrawing inductive effect of the bromine atom. The chemical shifts of the protons on the pyridine ring (H-4, H-5, and H-6) would also be affected, though likely to a lesser extent.
- ¹³C NMR: The carbon atom directly bonded to the bromine (C-3) is expected to show a significant upfield shift (to a lower ppm value) due to the "heavy atom effect" of bromine. The chemical shift of the adjacent carbon, C-2, would likely be shifted downfield.

By comparing the available data for 7-azaindole and 5-bromo-7-azaindole, researchers can gain valuable insights into the expected spectral patterns for **3-Bromo-7-azaindole**. The provided data for 5-bromo-7-azaindole demonstrates the deshielding effect of the bromine atom on the neighboring protons (H-4 and H-6) and the characteristic chemical shift of the carbon bearing the bromine (C-5).

This comparative guide underscores the importance of empirical data while also providing a framework for predicting and interpreting the NMR spectra of **3-Bromo-7-azaindole**, a crucial building block in medicinal chemistry and drug discovery. The detailed experimental protocols and visual representations of the analytical workflow and structural relationships aim to support researchers in their endeavors.

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References

- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
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